2-(4-(5-Methyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)ethanol
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Description
Synthesis Analysis
The synthesis of similar compounds often involves reactions of sodium 3- (5-methyl-1- (p-toly)-1H-1,2,3-triazol-4-yl)-3-oxoprop-1-en-1-olate with the appropriate heterocyclic amines and its diazonium salt . Thiazoles and 1,3,4-thiadiazoles can be obtained from 2-bromo-1- (5-methyl-1- (p-tolyl)-1H-1,2,3-triazol-4-yl)ethanone and some reagents such as hydrazonoyl chlorides and halo ketones .Chemical Reactions Analysis
The chemical reactions involving similar compounds are often followed by TLC . The newly synthesized compounds are established by elemental analysis, spectral data, and alternative synthetic route whenever possible .Scientific Research Applications
Heterocyclic Synthesis and Biological Activities
Synthesis of Heterocyclic Compounds : A study detailed the preparation of thiazolo[3,2-a]pyrimido[4,5-d]oxazin-4(5H)-one derivatives, showcasing the versatility of pyrazolo and pyrimidine cores in creating compounds with potential biological activities (Youssef et al., 2011). These compounds exhibited significant biocidal properties against various bacteria and fungi, underscoring their therapeutic potential.
Antitumor and Antiproliferative Effects : Novel pyrimidinyl pyrazole derivatives were synthesized and evaluated for their cytotoxic activity against tumor cell lines, with some showing potent antitumor activity (Naito et al., 2005). Another study focused on the antiproliferative activity of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives against human cancer cell lines, identifying compounds with potential as anticancer agents (Mallesha et al., 2012).
Antibacterial and Cytotoxicity Studies : The synthesis of new fused pyrazolo[1,5-a]pyrimidine and pyrazolo[5,1-c][1,2,4]triazine derivatives from 5-aminopyrazoles led to compounds with reported antibacterial activity and cytotoxicity against Vero cells (Al-Adiwish et al., 2013).
Pharmacokinetic Modeling : A physiologically based pharmacokinetic modeling study on UK-369,003, a phosphodiesterase-5 inhibitor structurally related to pyrazolo[3,4-d]pyrimidin derivatives, provided insights into its clinical pharmacokinetics, offering a glimpse into how similar compounds might be metabolized and absorbed in the human body (Watson et al., 2011).
Properties
IUPAC Name |
2-[4-[5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O/c1-15-3-5-17(6-4-15)18-14-21-25-19(13-16(2)22-20(18)25)24-9-7-23(8-10-24)11-12-26/h3-6,13-14,26H,7-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZLZDCMZVRMXEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C3N=C(C=C(N3N=C2)N4CCN(CC4)CCO)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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